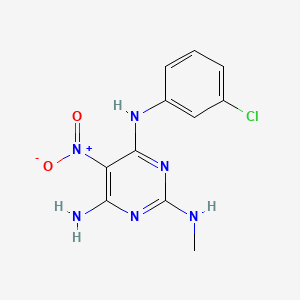

N4-(3-chlorophenyl)-N2-methyl-5-nitropyrimidine-2,4,6-triamine

Description

ML231 est un médicament à petite molécule initialement développé par l'Université du Nouveau-Mexique. Il s'agit d'un modulateur du coactivateur de la transcription régulé par CREB 1 (CRTC1), qui joue un rôle dans divers processus cellulaires. Le composé a montré des applications thérapeutiques potentielles dans le traitement des néoplasmes .

Propriétés

Numéro CAS |

1401688-52-5 |

|---|---|

Formule moléculaire |

C11H11ClN6O2 |

Poids moléculaire |

294.7 g/mol |

Nom IUPAC |

4-N-(3-chlorophenyl)-2-N-methyl-5-nitropyrimidine-2,4,6-triamine |

InChI |

InChI=1S/C11H11ClN6O2/c1-14-11-16-9(13)8(18(19)20)10(17-11)15-7-4-2-3-6(12)5-7/h2-5H,1H3,(H4,13,14,15,16,17) |

Clé InChI |

NOGLUAGKODIFPO-UHFFFAOYSA-N |

SMILES |

CNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N |

SMILES canonique |

CNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N |

Solubilité |

0.4 [ug/mL] |

Synonymes |

(2S)-N-(2,5-Dimethylphenyl)-1-quinolin-8-ylsulfonylpyrrolidine-2-carboxamide |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de ML231 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerce. Les étapes clés comprennent la formation de la structure de base, suivie de modifications de groupes fonctionnels pour introduire les substituants souhaités. Les conditions de réaction impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de températures contrôlées pour obtenir le produit souhaité.

Méthodes de production industrielle

La production industrielle de ML231 impliquerait le passage de la synthèse de laboratoire à une échelle plus importante. Cela nécessiterait l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés du produit. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut contribuer à obtenir une qualité et une efficacité constantes en production.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Chimie : Utilisé comme composé d'outil pour étudier la modulation de l'activité du CRTC1.

Biologie : Étudié pour ses effets sur les processus cellulaires et l'expression des gènes.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans le traitement des néoplasmes.

Industrie : Applications potentielles dans le développement de nouveaux médicaments et agents thérapeutiques.

Mécanisme d'action

ML231 exerce ses effets en modulant l'activité du CRTC1. Le CRTC1 est impliqué dans la régulation de l'expression des gènes par son interaction avec la protéine de liaison à l'élément de réponse de l'AMPc (CREB). En modulant l'activité du CRTC1, ML231 peut influencer divers processus cellulaires, notamment la croissance, la différenciation et la survie des cellules.

Applications De Recherche Scientifique

Chemistry: Used as a tool compound to study the modulation of CRTC1 activity.

Biology: Investigated for its effects on cellular processes and gene expression.

Medicine: Explored for its potential therapeutic applications in the treatment of neoplasms.

Industry: Potential applications in the development of new drugs and therapeutic agents.

Mécanisme D'action

ML231 exerts its effects by modulating the activity of CRTC1. CRTC1 is involved in the regulation of gene expression through its interaction with the cAMP response element-binding protein (CREB). By modulating CRTC1 activity, ML231 can influence various cellular processes, including cell growth, differentiation, and survival .

Comparaison Avec Des Composés Similaires

Composés similaires

ML232 : Un autre modulateur du CRTC1 présentant des propriétés similaires.

ML233 : Un composé avec un mécanisme d'action différent mais des applications thérapeutiques similaires.

Unicité de ML231

ML231 est unique dans sa modulation spécifique de l'activité du CRTC1, ce qui le distingue des autres composés ayant des applications thérapeutiques similaires. Sa capacité à cibler sélectivement le CRTC1 en fait un outil précieux pour étudier le rôle de cette protéine dans divers processus cellulaires et pour développer de nouveaux agents thérapeutiques .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.